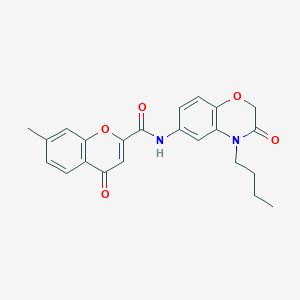
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions may target the pyrimidine ring or the sulfonamide group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzymes. This compound might target specific enzymes in bacterial cells, disrupting their metabolic processes and leading to cell death. The molecular pathways involved could include the inhibition of folic acid synthesis, which is crucial for bacterial growth.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
What sets “N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide” apart is its unique combination of functional groups. The presence of the trifluoromethyl group and the pyrimidine ring could confer unique chemical and biological properties, making it a compound of interest for further research.
特性
分子式 |
C20H20F3N5O2S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F3N5O2S/c1-3-24-19-25-13(2)12-18(27-19)26-15-6-8-16(9-7-15)28-31(29,30)17-10-4-14(5-11-17)20(21,22)23/h4-12,28H,3H2,1-2H3,(H2,24,25,26,27) |
InChIキー |
BPWKCGBJJXCGJA-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Pyridyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11303578.png)
![5-(4-chlorophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11303579.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11303588.png)
![N-[4-(diethylamino)benzyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11303597.png)

![2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11303609.png)
![N-[2-(4-tert-butylphenyl)-2-(diethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303615.png)
![2-(3,4-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11303623.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303638.png)
![1-({5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11303640.png)
![N-[(4-bromophenyl)sulfonyl]-L-tryptophan](/img/structure/B11303641.png)
![Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11303647.png)


